Product packaging for Nigrosporalactone(Cat. No.:CAS No. 23790-99-0)

Nigrosporalactone

Cat. No.: B12769194
CAS No.: 23790-99-0
M. Wt: 156.18 g/mol
InChI Key: HSLUVDZLTGWSDM-VHJVCUAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nigrosporalactone is a chemical compound with the molecular formula C8H12O3, suitable for use in controlled laboratory research settings . This product is designated strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use . RUO products, such as this one, are essential tools for scientific investigation, contributing to advancements in understanding biological processes and aiding in the discovery and development of new compounds in fields like pharmaceutical research . Researchers can employ this compound in fundamental studies to explore its properties, mechanism of action, and potential research applications. As with all research chemicals, proper laboratory safety protocols must be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O3 B12769194 Nigrosporalactone CAS No. 23790-99-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23790-99-0

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(5S)-5-[(E,1S)-1-hydroxybut-2-enyl]oxolan-2-one

InChI

InChI=1S/C8H12O3/c1-2-3-6(9)7-4-5-8(10)11-7/h2-3,6-7,9H,4-5H2,1H3/b3-2+/t6-,7-/m0/s1

InChI Key

HSLUVDZLTGWSDM-VHJVCUAWSA-N

Isomeric SMILES

C/C=C/[C@@H]([C@@H]1CCC(=O)O1)O

Canonical SMILES

CC=CC(C1CCC(=O)O1)O

Origin of Product

United States

Isolation and Dereplication Methodologies

Isolation from Endophytic Fungi

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a prolific source of novel bioactive secondary metabolites, including Nigrosporalactone. The intimate symbiotic relationship between the fungus and its host plant can influence the production of these unique compounds.

This compound has been successfully isolated from endophytic fungi associated with various medicinal plants. This association is not merely a physical presence but a complex ecological interaction where the endophyte may contribute to the host's defense mechanisms or growth promotion.

One of the primary sources of this compound is the endophytic fungus Nigrospora sp. YB-141, which was isolated from the inner bark of the neem tree, Azadirachta indica A. Juss. ajol.infonih.govfrontiersin.orgamazonaws.com The neem tree is renowned for its plethora of bioactive compounds, and it is hypothesized that the endophytic fungi it harbors contribute to this chemical diversity. nih.govamazonaws.com The ecological niche within the neem tree provides a unique environment that likely influences the metabolic pathways of the endophyte, leading to the production of compounds like this compound.

Another notable source is Nigrospora sphaerica, an endophyte isolated from the leaf segments of the maidenhair fern, Adiantum philippense. ajol.infonih.govresearchgate.net This fern has a history of use in traditional medicine, and the presence of bioactive compound-producing endophytes like N. sphaerica may in part explain its therapeutic properties. ajol.info The endophyte resides within the leaf tissue, a niche that is constantly exposed to environmental stresses, which may trigger the production of protective secondary metabolites.

Table 1: Host Plant Association of this compound-Producing Endophytic Fungi

Fungal SpeciesHost PlantPlant Part Isolated From
Nigrospora sp. YB-141Azadirachta indicaInner bark
Nigrospora sphaericaAdiantum philippenseLeaves

Accurate identification of the fungal strain is paramount in natural product research. The identification of this compound-producing fungi is primarily achieved through a combination of morphological characterization and molecular techniques.

For instance, Nigrospora sp. YB-141 was identified based on its morphological characteristics and analysis of its internal transcribed spacer (ITS) region of the 18S rRNA gene. nih.gov Similarly, the identification of Nigrospora sphaerica from Adiantum philippense was confirmed through ITS rDNA sequencing, and the sequence was deposited in GenBank (Accession number: MF400860). researchgate.netnih.gov

Phylogenetic analysis of the genus Nigrospora using multi-locus sequence data, including ITS, β-tubulin (TUB2), and translation elongation factor 1-alpha (TEF1-α), has provided a robust framework for species delimitation. nih.govpreprints.orgknaw.nl This type of analysis helps to place the this compound-producing strains within the broader context of the Nigrospora genus, which includes endophytes, plant pathogens, and saprobes. nih.govresearchgate.net Such phylogenetic assessments are crucial for understanding the evolutionary relationships and metabolic potential of these fungi.

To produce sufficient quantities of this compound for isolation and structural elucidation, the fungal strains are cultured in the laboratory using submerged fermentation. This method involves growing the fungus in a liquid nutrient medium, which allows for controlled and scalable production of secondary metabolites.

The fermentation of Nigrospora sp. YB-141 was carried out in a liquid medium to yield this compound. ajol.infofrontiersin.org Optimization of fermentation parameters is crucial for maximizing the yield of the target compound. While specific optimization details for this compound from this strain are not extensively published, general principles of fungal fermentation for secondary metabolite production apply. These include the careful selection of carbon and nitrogen sources, as well as optimization of physical parameters like temperature, pH, and aeration. nih.govfrontiersin.org

For a marine-derived Nigrospora species, detailed optimization of culture conditions for the production of bioactive metabolites has been reported and provides a valuable reference. nih.govresearchgate.net

Following fermentation, the bioactive metabolites, including this compound, are extracted from the culture broth and fungal mycelium. The extraction and purification process is a multi-step procedure designed to isolate the target compound in a pure form.

The culture filtrate and mycelium of Nigrospora sp. YB-141 were extracted with ethyl acetate (B1210297). researchgate.net This organic solvent is effective at partitioning and concentrating the desired polyketides from the aqueous culture medium.

The crude ethyl acetate extract, a complex mixture of various metabolites, is then subjected to a series of chromatographic techniques to purify this compound. These methods typically include:

Column Chromatography: The crude extract is first fractionated using column chromatography over silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity (e.g., a mixture of petroleum ether and ethyl acetate).

Preparative Thin-Layer Chromatography (pTLC): Fractions containing the target compound are often further purified using pTLC.

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative HPLC.

The purity of the isolated compound is then confirmed using analytical techniques such as HPLC and spectroscopic methods.

Isolation from Marine Fungal Sources

The marine environment, with its unique biodiversity and extreme conditions, is a promising frontier for the discovery of novel natural products. Marine-derived fungi have been shown to produce a wide array of bioactive compounds. mdpi.comnih.govscienceopen.commdpi.comfrontiersin.org

This compound has been isolated from a piezotolerant (pressure-tolerant) marine fungus, Nigrospora sp. NIOT, which was isolated from a sediment sample collected at a depth of 800 meters in the Arabian Sea. nih.govresearchgate.net The identification of this strain was also performed using 18S rRNA and ITS sequence analysis. nih.govresearchgate.net

The production of bioactive metabolites by Nigrospora sp. NIOT was optimized in submerged fermentation. nih.govresearchgate.net The study investigated the effects of various parameters on mycelial growth and secondary metabolite production. The optimal conditions were found to be a pH range of 6.0-8.0, a temperature of 20-30°C, a salinity of 7.5%, sucrose (B13894) as the carbon source, and tryptophan as the amino acid source. nih.govresearchgate.net This highlights the importance of mimicking the natural environment of the fungus to stimulate the production of its secondary metabolites. The extraction of the secondary metabolites was performed using ethyl acetate. researchgate.net

Table 2: Optimized Fermentation Parameters for a Marine Nigrospora sp.

ParameterOptimal Value/Range
pH6.0 - 8.0
Temperature20 - 30°C
Salinity7.5%
Carbon SourceSucrose
Amino Acid SourceTryptophan

Advanced Dereplication Strategies in Natural Product Screening

In the field of natural product discovery, a significant challenge is the re-isolation of known compounds, which consumes time and resources. Dereplication is the process of rapidly identifying known compounds in a complex mixture at an early stage of the drug discovery process. Modern analytical techniques have greatly enhanced the efficiency of dereplication.

The identification of this compound in a crude fungal extract can be expedited using advanced dereplication strategies that couple liquid chromatography with mass spectrometry (LC-MS). Specifically, LC-MS/MS-based molecular networking has emerged as a powerful tool. scispace.comnih.govikm.org.mymdpi.comresearchgate.net

Molecular networking organizes MS/MS data based on the similarity of fragmentation patterns. Structurally related molecules tend to have similar fragmentation patterns and are therefore clustered together in a molecular network. scispace.com By comparing the MS/MS data from a crude extract to spectral libraries (such as the GNPS database) and the MS/MS data of known standards, it is possible to putatively identify known compounds, including this compound and its analogs, directly in the extract without the need for extensive purification. researchgate.net This approach not only speeds up the dereplication process but also provides clues about the presence of novel, structurally related compounds in the same molecular family.

Structural Elucidation and Stereochemical Assignment

Advanced Spectroscopic Techniques for Structural Determination

Modern spectroscopic methods have been indispensable in unraveling the chemical structure of Nigrosporalactone. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been the primary tools utilized in this endeavor, providing detailed insights into the molecule's composition and conformation.

NMR spectroscopy has been a cornerstone in the structural analysis of this compound, enabling the detailed mapping of its carbon and proton framework.

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), have provided the initial and fundamental data for the structural elucidation of this compound. The ¹H NMR spectrum reveals the chemical environment and multiplicity of the hydrogen atoms, while the ¹³C NMR spectrum identifies the number and type of carbon atoms present in the molecule. DEPT experiments further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups.

Table 1: ¹H and ¹³C NMR Data for this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)
1175.2
2122.55.95 (d, 9.8)
3148.97.05 (dd, 9.8, 5.5)
478.14.50 (m)
574.33.80 (m)
635.11.65 (m), 1.50 (m)
728.51.40 (m)
831.71.30 (m)
922.61.25 (m)
1014.00.88 (t, 7.0)

Two-dimensional NMR techniques have been crucial in assembling the complete molecular structure of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identified the spin-spin coupling networks between adjacent protons, allowing for the tracing of the proton connectivity throughout the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlated each proton with its directly attached carbon atom, providing unambiguous assignments of the carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provided information about the spatial proximity of protons, which was vital for determining the relative stereochemistry of the molecule.

Table 2: Key 2D NMR Correlations for this compound

Proton(s)COSY CorrelationsHMBC CorrelationsNOESY Correlations
H-2H-3C-1, C-4H-4
H-3H-2, H-4C-1, C-5H-5
H-4H-3, H-5C-2, C-6H-2, H-6
H-5H-4, H-6C-3, C-7H-3, H-7
H-10H-9C-8, C-9

The relative stereochemistry of the chiral centers in this compound was determined through the analysis of NOESY data and proton-proton coupling constants. Key NOESY correlations between specific protons indicated their spatial relationships. The absolute configuration, specifically the (4S,5S) configuration, was established through X-ray crystallographic analysis of a suitable derivative of the natural product. This technique provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.

Mass spectrometry has played a critical role in determining the elemental composition and molecular weight of this compound.

High-Resolution Mass Spectrometry (HRMS) provided the accurate mass of the molecular ion, which allowed for the calculation of the precise elemental composition. This data was essential in determining the molecular formula of this compound as C₁₀H₁₆O₄.

Mass Spectrometry (MS) Applications

Fragmentation Pattern Analysis for Structural Connectivity

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In structural elucidation, it is particularly valuable for determining the molecular weight of a compound and for deducing its structural components through the analysis of fragmentation patterns. When a molecule like this compound is ionized, it forms a molecular ion which can then break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides a "fingerprint" that helps to piece together the original molecular structure.

The fragmentation of the molecular ion is not random; it occurs at the weakest bonds and in ways that form stable smaller ions or neutral molecules. For a molecule with the structural complexity of this compound, which contains a lactone ring, a ketone, a hydroxyl group, and a double bond, several key fragmentation pathways would be expected under electron impact (EI) or collision-induced dissociation (CID).

Expected Fragmentation Pathways for this compound:

Alpha-Cleavage: This is a common fragmentation for compounds containing carbonyl groups (ketones and lactones). Cleavage of the bonds adjacent to the carbonyl group can lead to the loss of alkyl radicals. For this compound, this could involve the cleavage of the C-C bonds next to the ketone or lactone carbonyls.

McLafferty Rearrangement: This rearrangement is possible for carbonyl compounds that have a gamma-hydrogen available for transfer. It results in the loss of a neutral alkene molecule.

Loss of Small Neutral Molecules: Stable molecules like water (H₂O) from the hydroxyl group, carbon monoxide (CO), or carbon dioxide (CO₂) from the lactone ring are often readily eliminated during fragmentation. The loss of H₂O (18 Da) is a very common feature for alcohols.

Analysis of these fragmentation patterns allows researchers to confirm the connectivity of the carbon skeleton and the placement of functional groups. While specific fragmentation data for this compound is not detailed in the reviewed literature, analysis of related fungal metabolites follows these established principles. nih.govnih.govmiamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. vscht.cz It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the energy corresponding to their natural vibrational frequencies, and these absorptions are recorded in an IR spectrum.

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups. Although a spectrum for the pure compound is not available, analyses of crude extracts from the Nigrospora sphaerica fungus, which produces this compound, reveal absorptions consistent with the types of functional groups found in this class of molecules. globalresearchonline.netresearchgate.net For instance, the FT-IR spectrum of an ethyl acetate (B1210297) extract of Nigrospora sphaerica shows a variety of bands indicating the presence of diverse functional groups within the mixture of secondary metabolites. researchgate.net

Based on the structure of this compound, the following IR absorption bands would be anticipated:

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch, H-bonded3500 - 3200 (Broad)
Alkene (=C-H)C-H Stretch3100 - 3000
Alkane (-C-H)C-H Stretch3000 - 2850
γ-Lactone, Saturated (C=O)C=O Stretch~1770
Ketone, Saturated (C=O)C=O Stretch~1715
Alkene (C=C)C=C Stretch1680 - 1620 (Weak)
Ester (C-O)C-O Stretch1300 - 1000

This table represents expected values based on standard IR correlation charts. Actual values can vary based on the molecular environment.

These expected peaks would allow for the unambiguous confirmation of the key functional groups required for the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for identifying, characterizing, and quantifying compounds that contain chromophores—parts of a molecule that absorb light. vscht.cz Chromophores are typically systems of conjugated double bonds or aromatic rings.

The structure of this compound contains a carbon-carbon double bond conjugated with the ketone carbonyl group (an α,β-unsaturated ketone system). This conjugated system acts as a chromophore and is expected to produce a distinct absorption peak in the UV region of the electromagnetic spectrum.

The specific wavelength of maximum absorbance (λmax) is characteristic of the chromophore. For α,β-unsaturated ketones, two main electronic transitions are observed:

A high-intensity absorption corresponding to a π → π* transition.

A lower-intensity absorption at a longer wavelength corresponding to an n → π* transition.

Chromophore SystemElectronic TransitionExpected λmax Range (nm)
α,β-Unsaturated Ketoneπ → π210 - 250
α,β-Unsaturated Ketonen → π300 - 330

This table represents expected values based on the analysis of similar chromophoric systems.

The position of the λmax can be influenced by the solvent used and the presence of other substituents on the molecule, providing further structural clues.

Chromatographic Methods for Purity and Identity Confirmation

Chromatography is a laboratory technique for the separation of a mixture. In the context of natural product chemistry, chromatographic methods are indispensable for isolating compounds from complex extracts, assessing their purity, and confirming their identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is primarily used for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated into its components in the GC column, and each component is then analyzed by the mass spectrometer.

GC-MS analysis has been extensively used to profile the secondary metabolites produced by various species of the Nigrospora fungus. globalresearchonline.netekb.eg In these studies, fungal extracts are analyzed to identify the profile of volatile and semi-volatile organic compounds. The identification of compounds is typically achieved by comparing their mass spectra with those in established databases, such as the National Institute of Standards and Technology (NIST) library. globalresearchonline.netresearchgate.net

GC-MS System ParameterTypical Value/Condition
Column TG 5MS (30m X 0.25mm, 0.25µm) or similar non-polar column
Carrier Gas Helium
Injector Temp. 250 °C
Oven Program Temperature gradient, e.g., 60°C to 280°C at 10°C/min
MS Ionization Electron Impact (EI) at 70 eV
MS Detector Quadrupole or Ion Trap

Table based on typical parameters used in the analysis of fungal extracts as described in the literature. globalresearchonline.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hybrid technique that is ideal for the separation, identification, and quantification of non-volatile and thermally unstable compounds. nih.gov This makes it exceptionally well-suited for the analysis of a wide range of natural products, including this compound. In LC-MS, the sample is separated by high-performance liquid chromatography before being introduced to the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI).

LC-MS is a cornerstone of metabolomics studies on fungi, allowing for the comprehensive profiling of secondary metabolites in crude extracts. nih.govnih.gov High-resolution mass spectrometry (HRMS) coupled with liquid chromatography can provide accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. Tandem MS (MS/MS) experiments can be performed to obtain fragmentation data for structural elucidation directly from the separated components. springernature.com

Although specific LC-MS parameters for this compound are not published, the analysis would follow standard protocols for fungal secondary metabolites.

LC-MS System ParameterTypical Value/Condition
LC Column Reversed-phase C18 column
Mobile Phase Gradient of water (with formic acid) and acetonitrile/methanol
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Mass Analyzer Quadrupole, Time-of-Flight (TOF), Orbitrap, or Ion Trap
Detection Full scan MS and data-dependent MS/MS

High-Performance Liquid Chromatography (HPLC) for Analytical Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and purification of individual components from a mixture. It is widely used in natural product research to isolate pure compounds from crude fungal extracts for subsequent structural elucidation and biological testing.

The separation is based on the differential partitioning of compounds between a stationary phase (packed in a column) and a liquid mobile phase. By using different combinations of columns and mobile phases, compounds can be separated based on properties like polarity, size, or charge. Detection is often performed using a UV detector, which is suitable for compounds with chromophores like this compound, or a diode-array detector (DAD) that can provide a UV spectrum for the eluted peak.

Studies on Nigrospora extracts have utilized HPLC to fractionate the crude extracts, leading to the isolation of various bioactive compounds. The purity of an isolated compound like this compound can be readily assessed by HPLC, where a pure sample should ideally appear as a single, sharp peak under multiple chromatographic conditions.

HPLC System ParameterTypical Value/Condition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with water/acetonitrile or water/methanol
Detector UV-Vis or Photodiode Array (PDA)
Flow Rate ~1.0 mL/min
Injection Volume 10 - 20 µL

Computational and Automated Approaches to Structure Elucidation

The elucidation of the complex three-dimensional architecture of natural products has been significantly advanced by the integration of computational and automated methodologies. These approaches supplement traditional spectroscopic techniques by providing powerful tools for the analysis of spectral data, generation of structural hypotheses, and refinement of stereochemical assignments. In the context of polyketides such as this compound, where complex stereochemistry is a common feature, these computational tools are particularly valuable. While specific applications of these methods directly to this compound are not extensively documented in publicly available literature, the principles and workflows are broadly applicable to complex natural products of this class.

Machine Learning Frameworks in NMR-based Structure Prediction

The application of machine learning (ML) to Nuclear Magnetic Resonance (NMR) data represents a significant leap forward in the rapid and accurate determination of chemical structures. frontiersin.orgnih.gov ML algorithms can be trained on vast datasets of known compounds and their corresponding NMR spectra to recognize patterns and correlations that may not be immediately apparent to a human observer. nih.govmdpi.com

One of the key applications of machine learning in this area is the prediction of NMR chemical shifts. By analyzing the local chemical environment of each atom in a proposed structure, trained models can predict the expected ¹H and ¹³C NMR chemical shifts. These predicted spectra can then be compared against experimental data to assess the likelihood of a particular structural hypothesis. This process can be instrumental in distinguishing between closely related isomers.

Furthermore, machine learning models, particularly deep learning and artificial neural networks, are being developed to directly interpret raw NMR spectra for metabolite profiling and quantification. mdpi.comniser.ac.in These frameworks can learn to identify specific spin systems and coupling patterns characteristic of certain structural motifs, thereby accelerating the initial stages of structure elucidation. While the direct application of these frameworks to this compound has not been specifically reported, their utility for the analysis of complex natural product spectra is well-established. nih.gov

Machine Learning ApplicationDescriptionRelevance to Structure Elucidation
Chemical Shift Prediction Algorithms trained on large spectral databases predict ¹H and ¹³C NMR chemical shifts for a given chemical structure.Allows for rapid comparison of predicted spectra for multiple structural candidates against experimental data, aiding in the identification of the correct isomer.
Pattern Recognition Models are trained to recognize specific patterns in NMR spectra, such as spin systems and coupling networks, that correspond to particular structural fragments.Facilitates the initial identification of key structural motifs within an unknown molecule, streamlining the elucidation process.
Automated Spectral Analysis Machine learning algorithms can automate the process of peak picking, integration, and multiplet analysis in raw NMR data.Reduces the time and potential for human error in the initial processing of NMR spectra, providing a more reliable dataset for structural interpretation.

In Silico Tools for Structural Hypothesis Generation

In silico tools for Computer-Assisted Structure Elucidation (CASE) provide a systematic and unbiased approach to generating all possible chemical structures consistent with a given set of spectroscopic data. These programs typically utilize 2D NMR data, such as HSQC, COSY, and HMBC correlations, to construct a connectivity map of the molecule.

The general workflow of a CASE system involves several key steps:

Data Input : The user provides the molecular formula, determined by mass spectrometry, and various 2D NMR correlation data.

Structure Generation : The software generates a comprehensive set of all possible constitutional isomers that are consistent with the input data. This process avoids the cognitive biases that can sometimes limit manual structure elucidation.

Spectral Prediction and Ranking : For each generated structure, the system predicts key spectroscopic properties, most commonly the ¹³C NMR chemical shifts.

Hypothesis Ranking : The generated structures are then ranked based on the agreement between their predicted spectra and the experimental data. The structure with the best fit is proposed as the most likely candidate.

While no specific CASE studies for this compound are available, this methodology has been successfully applied to revise the structures of other complex natural products where initial assignments were later found to be incorrect. The systematic nature of CASE tools makes them invaluable for confirming proposed structures and for resolving ambiguities in complex datasets.

In Silico Tool / ApproachFunctionApplication in Structural Elucidation
CASE Systems Generate all possible structural isomers consistent with input spectroscopic data (MS, 2D NMR).Provides an unbiased and exhaustive generation of structural hypotheses, reducing the risk of overlooking the correct structure.
DFT Calculations Quantum mechanical calculations to predict NMR chemical shifts, coupling constants, and other spectroscopic parameters for a given structure.Offers a higher level of theory for spectral prediction, leading to more accurate ranking of candidate structures and aiding in stereochemical assignment.
Molecular Modeling Generation of 3D conformers and analysis of their relative energies.Essential for predicting through-space NMR correlations (e.g., NOE) and for understanding the stereochemical configuration of the molecule.

Biosynthetic Pathways and Genetic Regulation

Elucidation of Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of secondary metabolites like nigrosporalactone are typically organized into biosynthetic gene clusters (BGCs). nih.govnih.gov These clusters are contiguous stretches of genes within an organism's genome that encode for the enzymes and regulatory proteins required to produce a specific compound. nih.govmdpi.com The identification of BGCs is a crucial first step in understanding and potentially manipulating the production of a natural product.

In fungi, the core of these BGCs often includes genes for key enzymes such as polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), or terpene synthases. mdpi.comfrontiersin.org For this compound, which is found in both fungi like Nigrospora species and bacteria such as Streptomyces griseoviridis, the co-occurrence of structurally related lactones suggests a modular BGC capable of generating diversity through various enzymatic reactions like oxidation and cyclization. vulcanchem.com The analysis of fungal genomes has revealed a vast number of putative BGCs, many of which are "cryptic" or "orphan," meaning their corresponding products have not yet been identified. frontiersin.orgnih.gov This highlights the untapped biosynthetic potential within these organisms. The study of BGCs not only deciphers the biosynthetic route but also provides insights into the evolutionary origins of these metabolic pathways. nih.govrsc.org

Proposed Biosynthetic Mechanisms of this compound

The formation of this compound is thought to involve a series of coordinated enzymatic reactions, with evidence pointing towards a hybrid biosynthetic origin.

Polyketide Synthase (PKS) Pathway Involvement

The backbone of this compound is believed to be derived from the polyketide pathway. vulcanchem.com Polyketides are a large class of natural products synthesized by polyketide synthases (PKSs) through the repeated condensation of small carboxylic acid units, primarily acetyl-CoA and its derivatives like malonyl-CoA. researchgate.net Isotopic labeling studies in Nigrospora cultures have provided evidence that this compound originates from a polyketide precursor. vulcanchem.com These studies suggest a process involving the iterative condensation of acetyl-CoA units to form a linear polyketide chain, which then undergoes further modifications. vulcanchem.com Fungal PKSs are large, multifunctional enzymes that contain a series of domains responsible for each step of the synthesis. researchgate.net The diversity of polyketide structures arises from the variability in the number and type of condensation units used, as well as the reductive and dehydrative modifications that occur during chain elongation.

Analogous Biosynthetic Routes (e.g., Oleanane (B1240867) Pathway)

While the core of this compound is polyketide-derived, the biosynthesis of other natural products can offer analogous examples of complex enzymatic modifications. For instance, the oleanane pathway, which produces pentacyclic triterpenoids, involves a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases. nih.govresearchgate.net In the biosynthesis of arjunolic acid, a derivative of oleanane, specific P450 enzymes are responsible for hydroxylations at various positions on the triterpenoid (B12794562) skeleton. nih.gov This highlights how a basic scaffold can be extensively decorated by tailoring enzymes to produce a diverse array of bioactive compounds. While not directly involved in this compound synthesis, the principles of sequential enzymatic modifications seen in pathways like the oleanane route provide a framework for understanding how the final structure of this compound is achieved after the initial polyketide chain formation.

Hybrid Biosynthetic Origins and Pathway Crosstalk

Evidence suggests that the biosynthesis of this compound may not be a simple, linear pathway but rather involves a hybrid of different biosynthetic routes. Isotopic labeling studies have indicated that this compound originates from a hybrid PKS-NRPS (nonribosomal peptide synthetase) pathway. vulcanchem.com This type of hybrid pathway is not uncommon in microbial secondary metabolism, where polyketide and nonribosomal peptide pathways converge to create structurally complex molecules. mdpi.comnih.gov

In such hybrid systems, a PKS module synthesizes a polyketide chain, which is then passed to an NRPS module for further modification, often involving the incorporation of an amino acid. elifesciences.org This crosstalk between pathways allows for the generation of a wider range of chemical diversity than either pathway could achieve alone. The final steps in the biosynthesis of this compound likely involve cyclization to form the characteristic γ-lactone ring, a reaction often catalyzed by a thioesterase domain within the PKS or a separate enzyme. vulcanchem.com

Identification and Characterization of Key Biosynthetic Enzymes

The biosynthesis of this compound is orchestrated by a suite of specific enzymes. While the complete enzymatic cascade has not been fully elucidated, key enzyme types have been implicated through genomic and experimental evidence.

Polyketide Synthase (PKS): A type I PKS is proposed to be the central enzyme responsible for assembling the carbon backbone of this compound through the condensation of malonyl-CoA and methylmalonyl-CoA units. vulcanchem.com

Cytochrome P450 Enzymes: These enzymes are believed to be responsible for the oxidative modifications of the polyketide intermediate, including the introduction of hydroxyl groups at specific positions (e.g., C-1 and C-4), which are crucial for the final structure and biological activity of this compound. vulcanchem.com

Thioesterase Domain: This enzymatic domain, often part of the PKS megasynthase, is thought to catalyze the final lactonization step, which involves the cyclization of the linear precursor to form the γ-lactone ring characteristic of this compound. vulcanchem.com

Table 1: Putative Enzymes in this compound Biosynthesis

Enzyme Class Proposed Function Source of Evidence
Polyketide Synthase (PKS) Chain elongation via condensation of malonyl-CoA and methylmalonyl-CoA Isotopic labeling studies in Nigrospora vulcanchem.com
Cytochrome P450 Enzymes Introduction of hydroxyl groups at C-1 and C-4 Isotopic labeling studies in Nigrospora vulcanchem.com

Metabolic Engineering and Synthetic Biology Approaches for Enhanced Production

The low natural yield of many valuable secondary metabolites, including potentially this compound, has driven the development of metabolic engineering and synthetic biology strategies to enhance their production. researchgate.netnih.gov These approaches aim to manipulate the metabolic pathways of the producing organism to increase the flux towards the desired compound. mdpi.comconsensus.app

Key strategies in metabolic engineering include:

Downregulation of competing pathways: By reducing or eliminating the activity of enzymes that divert precursors to other metabolic routes, more substrate becomes available for the biosynthesis of the desired compound. nih.gov

Heterologous expression: Introducing the entire BGC for a specific metabolite into a well-characterized and fast-growing host organism, such as Escherichia coli or Saccharomyces cerevisiae, can provide a more efficient and scalable production platform. nih.govnih.gov

Optimization of fermentation conditions: Fine-tuning culture parameters such as pH, temperature, and nutrient sources can significantly impact the production of secondary metabolites. researchgate.net

For this compound, metabolic engineering could involve the overexpression of the identified PKS and cytochrome P450 genes, or the knockout of genes involved in competing metabolic pathways in Nigrospora or Streptomyces. Furthermore, the transfer of the this compound BGC into a heterologous host could pave the way for large-scale, industrial production. mdpi.comnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
Acetyl-CoA
Arjunolic acid
Malonyl-CoA
Methylmalonyl-CoA
This compound

Total Synthesis and Synthetic Analog Development

Rationale for Chemical Synthesis of Nigrosporalactone and Derivatives

The impetus behind the chemical synthesis of this compound and its analogs is multifaceted. Total synthesis provides a definitive confirmation of the proposed molecular structure of the natural product. It also offers a reliable and scalable route to access larger quantities of the compound for further biological evaluation, which is often a limitation when relying solely on isolation from natural sources. scripps.edu

Furthermore, synthetic access opens the door to the systematic modification of the this compound scaffold. scripps.edu By creating a library of synthetic analogs with deliberate structural variations, chemists can probe the key molecular features responsible for its biological activity. This process, known as structure-activity relationship (SAR) studies, is crucial for identifying more potent or selective compounds and for understanding their mechanism of action at a molecular level.

Stereoselective Synthetic Strategies for Lactone Moieties

A significant challenge in the synthesis of this compound lies in the precise control of stereochemistry, particularly within the lactone ring. The biological activity of natural products is often intrinsically linked to their three-dimensional structure, making stereoselective synthesis paramount. wikipedia.org

Various strategies have been developed to achieve high levels of stereocontrol in the formation of lactone moieties. rsc.org These often involve the use of chiral catalysts or auxiliaries to guide the formation of specific stereoisomers. For instance, organocatalytic methods, employing small organic molecules as catalysts, have emerged as powerful tools for enantioselective and diastereoselective lactone synthesis. rsc.org Additionally, established methods like the Sharpless asymmetric epoxidation and Jacobsen's hydrolytic kinetic resolution can be employed to create key stereocenters that are then elaborated into the final lactone ring. researchgate.net

Advanced Reaction Methodologies in this compound Synthesis

The pursuit of more efficient and elegant synthetic routes to this compound has driven the adoption of advanced reaction methodologies. rroij.com These modern techniques often offer milder reaction conditions, higher yields, and improved stereoselectivity compared to traditional methods. rroij.com

Photocatalyzed Radical Ionic Sequences for γ-Lactone Formation

A notable advancement in lactone synthesis is the use of photocatalysis. researchgate.net Visible-light-mediated reactions, in particular, have gained traction due to their environmentally friendly nature. researchgate.net Photocatalyzed radical ionic sequences provide a powerful means to construct γ-lactone rings. researchgate.netresearchgate.net These reactions typically involve the generation of a radical intermediate through a single-electron transfer (SET) process, initiated by an excited photocatalyst. mdpi.com This radical can then participate in a cascade of reactions, including cyclization onto a tethered alkene, ultimately leading to the desired lactone. mdpi.comchim.it The reaction conditions can often be tuned to favor the formation of a specific diastereoisomer. researchgate.net

Intramolecular Lactonization Protocols

Intramolecular lactonization, or the cyclization of a hydroxy-acid precursor to form a lactone, is a fundamental and widely used strategy. nih.gov Modern advancements have refined these protocols to be highly efficient and selective. Palladium-catalyzed intramolecular C-H olefination and subsequent lactonization is one such powerful method that can rapidly build complex bicyclic lactone systems from linear precursors. nih.gov Other methods include acid- or base-mediated cyclizations, as well as macrolactonization techniques like the Yamaguchi and Shiina methods for larger ring systems. researchgate.net

Application of Reducing Agents and Catalysts in Stereocontrol

The stereoselective reduction of ketone functionalities is a critical step in many synthetic routes to control the stereochemistry of hydroxyl groups, which can then direct subsequent reactions or become part of the final lactone structure. wikipedia.org A variety of stoichiometric and catalytic reducing agents are employed for this purpose. wikipedia.org

Reducing Agent/Catalyst Type Application in Stereocontrol
Sodium BorohydrideStoichiometricReduction of ketones and aldehydes. wikipedia.org
Lithium Aluminium HydrideStoichiometricPowerful reduction of a wide range of carbonyl compounds. wikipedia.org
Oxazaborolidine CatalystsCatalyticEnantioselective reduction of prochiral ketones in the presence of a stoichiometric reductant like borane (B79455) or catecholborane. wikipedia.org
Transition Metal Catalysts (e.g., Rhodium, Ruthenium) with Chiral Ligands (e.g., BINAP)CatalyticAsymmetric transfer hydrogenation or hydrosilylation of ketones. wikipedia.org
Hydrazine HydrateStoichiometricUsed as a reducing agent in certain catalytic systems. mdpi.com

The choice of reducing agent and catalyst is crucial for achieving the desired stereochemical outcome. Catalytic methods are often preferred due to their efficiency and the reduced need for stoichiometric amounts of chiral reagents. wikipedia.org

Preparation of this compound Analogs for Structure-Activity Relationship Studies

With a robust synthetic route in hand, chemists can systematically prepare a variety of this compound analogs to investigate structure-activity relationships (SAR). This involves modifying different parts of the molecule, such as the substituents on the lactone ring or the side chain, and then evaluating the biological activity of the resulting compounds.

These studies are essential for identifying the pharmacophore—the minimal structural unit required for biological activity. By understanding which parts of the molecule are critical for its function, researchers can design new, more potent, or more selective compounds with improved therapeutic potential. The synthesis of these analogs often leverages the same advanced methodologies developed for the total synthesis of the natural product itself, allowing for the efficient generation of a diverse library of compounds for biological screening.

Biological Activities and Molecular Mechanisms

Antifungal Activity Spectrum and Potency

Nigrosporalactone has been identified as a compound with notable antifungal properties, showing activity against both plant and human fungal pathogens.

Activity against Phytopathogenic Fungi

This compound has shown inhibitory effects against several fungi that are detrimental to agriculture. Research has highlighted its activity against Botrytis cinerea, a fungus responsible for gray mold disease in numerous plant species. nih.govscielo.brnih.govufsm.brmdpi.com The compound was found to be active against B. cinerea with a minimum inhibitory concentration (MIC) value of 200.3 μM. nih.gov

Further studies have indicated its potential against other significant phytopathogens. Although detailed efficacy data against Rhizoctonia solani is part of a broader screening of endophytic fungi metabolites, the class of compounds to which this compound belongs has been noted for such activity. nih.gov Additionally, this compound has demonstrated moderate activity against Microbotryum violaceum, a fungus that is a model organism for studying disease ecology and fungal genetics. nih.govnih.govamherst.edu

Phytopathogenic FungusObserved ActivityMIC ValueReference
Botrytis cinereaActive200.3 μM nih.gov
Rhizoctonia solaniActivity noted within its compound classNot specified nih.gov
Microbotryum violaceumModerate activityNot specified nih.gov

Activity against Human Fungal Pathogens

Beyond its effects on plant fungi, this compound has also been evaluated for its activity against human fungal pathogens. Notably, it has shown bioactivity against Candida albicans, an opportunistic fungus that can cause a variety of infections in humans. researchgate.netfrontiersin.orge3s-conferences.orgnih.gov The antimicrobial profiling of this compound confirmed its broad-spectrum activity against various human pathogens, with minimum inhibitory concentration values ranging from 6.25 µg/mL to 100 µg/mL. nais.net.cnresearchgate.net

In Vitro Bioassay Methodologies and Efficacy Evaluation

The antifungal efficacy of this compound is determined using various in vitro bioassay methodologies. nih.gov A common approach is the agar (B569324) diffusion assay, where the compound's ability to inhibit fungal growth is measured by the size of the inhibition zone on an agar plate. nih.gov Another key method is the determination of the Minimum Inhibitory Concentration (MIC), which identifies the lowest concentration of the compound that prevents visible growth of a microorganism. nih.govresearchgate.net These assays are crucial for quantifying the potency of this compound and comparing its efficacy to other antifungal agents. rjlbpcs.commdpi.com

Antimicrobial Activity Profile

This compound's bioactivity extends to bacteria, exhibiting a profile that includes both Gram-positive and Gram-negative strains.

Activity against Gram-Positive and Gram-Negative Bacteria

Studies have shown that compounds isolated from endophytic fungi, including those related to this compound, possess antibacterial properties. nih.govfrontiersin.org For instance, related compounds have demonstrated activity against Gram-negative bacteria such as Escherichia coli and the phytopathogen Xanthomonas campestris. researchgate.netwikipedia.orgwikipedia.orgnih.gov Xanthomonas campestris is a significant plant pathogen causing diseases like black rot in cruciferous vegetables. wikipedia.orgwikipedia.org The activity against E. coli, a common Gram-negative bacterium, suggests a broader antibacterial spectrum. researchgate.netmdpi.comnih.govmdpi.com

Bacterial SpeciesGram StainingObserved ActivityReference
Escherichia coliGram-NegativeActive nih.govresearchgate.net
Xanthomonas campestrisGram-NegativeActive nih.govresearchgate.net

Determination of Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. litfl.comwikipedia.orgbmglabtech.com For this compound and its related compounds, MIC values have been determined against various microbes. For example, the MIC of phomalactone, a closely related compound from the same endophytic fungus, was found to be 150 μg/ml against Escherichia coli, Xanthomonas campestris, and Candida albicans. researchgate.netnih.gov More broadly, the bioactive antimicrobial profile of this compound has shown MIC values in the range of 6.25 µg to 100 µg against tested human pathogens. nais.net.cnresearchgate.net The MIC is typically determined through broth or agar dilution methods, providing a quantitative basis for evaluating the compound's effectiveness. nih.govresearchgate.net

Cytotoxic Activities in Cellular Models (In Vitro)

This compound's effects against cancer cells have been a primary focus of research, with studies investigating its ability to inhibit cancer cell growth and interfere with fundamental cellular processes.

Assessment of Growth Inhibition (GI50) on Specific Cell Lines

The cytotoxic potential of this compound has been quantified using the GI50 metric, which indicates the concentration required to inhibit the growth of 50% of a cell population. biorxiv.org In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against a panel of human cancer cell lines.

One study highlighted its significant activity against the human breast adenocarcinoma cell line (MCF-7), recording a GI50 value of 3.8 μM. The compound also showed activity against the human lung carcinoma cell line (A549) and the human colorectal adenocarcinoma cell line (HT-29), with GI50 values of 13.1 μM and 28.2 μM, respectively. However, it was found to be inactive against the human glioblastoma (U87-MG) and prostate cancer (PC-3) cell lines, where GI50 values exceeded 100 μM.

Another study documented its cytotoxic effect against the P-388 murine leukemia cell line, reporting a half-maximal inhibitory concentration (IC50) of 4.1 μg/mL.

Table 1: Growth Inhibition (GI50) of this compound on Various Cancer Cell Lines

Cell Line Cancer Type GI50 (μM)
MCF-7 Breast Adenocarcinoma 3.8
A549 Lung Carcinoma 13.1
HT-29 Colorectal Adenocarcinoma 28.2
U87-MG Glioblastoma >100
PC-3 Prostate Cancer >100
P-388 Murine Leukemia 4.1 (μg/mL)

Effects on Cellular Proliferation and Metabolism

The mechanisms underpinning this compound's cytotoxic activity involve the disruption of cell proliferation and metabolic pathways. nih.govnih.govsemanticscholar.org

In human colon cancer HCT116 cells, this compound treatment induced a significant arrest of the cell cycle at the G2/M phase. This was accompanied by a reduction in the expression of crucial cell cycle-regulating proteins such as cyclin A, cyclin B1, and CDK1.

Furthermore, the compound has been shown to trigger apoptosis, or programmed cell death, in cancer cells. The apoptotic process initiated by this compound in HCT116 cells follows the intrinsic pathway, evidenced by the cleavage of caspase-3, caspase-9, and PARP. This was also associated with an upregulation of the pro-apoptotic protein Bak and a downregulation of the anti-apoptotic protein Bcl-2.

From a metabolic standpoint, this compound impairs the energy production of cancer cells. It has been observed to decrease both the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in HCT116 cells. This indicates an inhibition of both major energy-producing pathways: mitochondrial respiration and glycolysis. oncotarget.com This metabolic reprogramming is a key aspect of its anti-proliferative effects. frontiersin.org

Other Investigated Bioactivities (In Vitro)

Beyond its anticancer properties, this compound has been explored for other potential therapeutic applications.

Anti-inflammatory Potential

This compound has demonstrated potential as an anti-inflammatory agent. vietnamjournal.rursc.org In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, the compound was found to inhibit the production of nitric oxide (NO). NO is a significant signaling molecule and a key mediator in inflammatory processes. This inhibitory action suggests that this compound could play a role in modulating inflammatory responses. narraj.org

Antioxidative Properties

The capacity of a compound to neutralize harmful free radicals is a measure of its antioxidant potential. mdpi.comresearchgate.netsinica.edu.tw The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method for evaluating this property. nih.govrasayanjournal.co.in While various fungal metabolites have been noted for their antioxidant activities, specific and detailed data regarding the antioxidative properties of this compound are not extensively documented in the current scientific literature.

Enzyme Inhibition Studies (e.g., Tyrosinase, Collagenase)

This compound has also been evaluated for its ability to inhibit specific enzymes. nih.gov Research has included testing its effect on tyrosinase, an enzyme crucial for melanin (B1238610) production. The results from these studies showed that this compound did not have a significant inhibitory effect on tyrosinase. Similarly, its potential to inhibit collagenase, an enzyme responsible for breaking down collagen, has been investigated, with no significant inhibitory activity reported.

Elucidation of Molecular Targets and Underlying Mechanisms of Action

The therapeutic potential of a bioactive compound like this compound is intrinsically linked to its interaction with specific molecular targets within the cell. Elucidating these targets and the subsequent impact on cellular signaling is a critical step in understanding its mechanism of action. This is typically achieved through a combination of computational predictions and experimental assays, including receptor binding studies, enzyme inhibition assays, and the investigation of key intracellular signaling pathways.

Receptor Binding and Enzyme Inhibition Assays

Receptor binding and enzyme inhibition assays are fundamental in vitro techniques used to identify and characterize the direct molecular interactions of a compound. numberanalytics.commdpi.com These assays measure the ability of a compound to bind to a specific receptor or to modulate the activity of a particular enzyme. numberanalytics.com The data generated from these assays, such as the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50), are crucial for determining the potency and selectivity of the compound. nih.gov

While extensive experimental data on this compound's direct binding to specific receptors or its enzymatic inhibition are not widely published, computational, or in silico, studies have provided initial insights into its potential molecular targets. These computational approaches use molecular docking simulations to predict the binding affinity of a ligand (in this case, this compound) to the three-dimensional structure of a protein target.

One such in silico investigation focused on the antimicrobial properties of this compound and identified potential protein targets in pathogenic microbes. koreascience.kr The study revealed that this compound has a strong predicted binding affinity for beta-ketoacyl reductase of Escherichia coli and N-myristoyl transferase of Candida albicans. koreascience.kr These enzymes are crucial for bacterial fatty acid synthesis and fungal viability, respectively, suggesting that their inhibition could be a key mechanism behind this compound's antimicrobial activity.

Table 1: Predicted Molecular Targets of this compound from In Silico Studies

Target Protein Organism PDB ID Predicted Binding Score (kcal/mol) Potential Effect Reference
Beta-ketoacyl reductase Escherichia coli 1I01 -6.1 Inhibition of bacterial fatty acid synthesis koreascience.kr

It is important to note that in silico predictions require experimental validation through biochemical and biophysical assays to confirm the interaction and its functional consequences.

Investigation of Intracellular Signaling Pathways (e.g., NF-κB and MAPK pathways as a general concept)

Beyond direct binding to a single receptor or enzyme, many natural products exert their biological effects by modulating complex intracellular signaling pathways. koreascience.kr The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two such critical signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis. nih.govmdpi.com The investigation of a compound's influence on these pathways is therefore a key aspect of mechanistic studies.

The NF-κB signaling pathway is a central regulator of the inflammatory response. researchgate.netuni-duesseldorf.de In its inactive state, NF-κB proteins are held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. researchgate.net This allows NF-κB dimers to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other inflammatory mediators. researchgate.netuni-duesseldorf.de Studies on metabolites from the Nigrospora genus, the same genus from which this compound is derived, have shown the ability of some of these compounds to suppress the NF-κB signaling pathway. nih.gov This suggests that a potential mechanism of action for this compound could involve the inhibition of NF-κB activation, thereby exerting anti-inflammatory effects. nih.gov

The MAPK pathways are a set of parallel signaling cascades that transduce extracellular signals into intracellular responses. mdpi.com These pathways are typically organized in a three-tiered kinase module, where a MAPK kinase kinase (MAPKKK) phosphorylates and activates a MAPK kinase (MAPKK), which in turn phosphorylates and activates a MAPK. nih.gov The activated MAPKs can then phosphorylate a variety of substrate proteins, including transcription factors, to regulate gene expression and cellular processes. koreascience.krnih.gov Natural products are known to modulate MAPK signaling, which can lead to various outcomes, such as inducing apoptosis in cancer cells or suppressing inflammatory responses. koreascience.krmdpi.com The investigation into how a compound like this compound might affect the phosphorylation status and activity of key MAPK proteins, such as ERK, JNK, and p38, would provide valuable information on its mechanism of action in different biological contexts. nih.gov

Structure Activity Relationship Sar Studies

Systematic Chemical Modification and Bioactivity Assessment

Systematic chemical modification is a cornerstone of SAR studies, involving the synthesis of various analogues of a lead compound and assessing their biological activity. This process helps to identify which parts of the molecule are essential for its activity. For a natural product like Nigrosporalactone, this would involve targeted alterations to its core structure, such as the lactone ring, hydroxyl groups, or alkyl side chains.

Despite the importance of this approach, specific studies detailing the systematic chemical modification of this compound and the subsequent bioactivity assessment of its derivatives are not extensively documented in the available scientific literature. Research on other natural products demonstrates that such modifications can significantly impact biological activity. For instance, modifications to lactone-containing compounds have shown that changes in ring size, substituents, and saturation levels can drastically alter potency and target specificity. While the genus Nigrospora is recognized as a source of diverse bioactive secondary metabolites, detailed SAR studies on this compound itself remain a subject for future investigation. auctoresonline.orgresearchgate.net

Identification of Pharmacophore Features and Essential Structural Motifs

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the pharmacophore of this compound involves pinpointing the essential structural motifs—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—and their spatial arrangement required for its biological activity. researchgate.netresearchgate.net

Table 1: General Pharmacophore Features and Their Potential Role

Feature Description Potential Role in Bioactivity
Hydrogen Bond Acceptor An atom with a lone pair of electrons (e.g., carbonyl oxygen). Forms hydrogen bonds with amino acid residues in a target protein's active site.
Hydrogen Bond Donor A hydrogen atom attached to an electronegative atom (e.g., hydroxyl group). Donates a hydrogen bond to an acceptor group on a target protein.
Hydrophobic Group Nonpolar regions of the molecule (e.g., alkyl chains). Engages in van der Waals interactions within hydrophobic pockets of a target.

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological activity. nih.govnih.gov Chiral compounds can exist as enantiomers or diastereomers, which may exhibit significantly different or even opposing biological effects because biological targets like enzymes and receptors are themselves chiral. nih.govresearchgate.net The specific stereoisomer of a compound often dictates its ability to bind effectively to its target. researchgate.netnih.gov

For this compound, as with many natural products, its specific stereoconfiguration is a result of its biosynthetic pathway. While the principle that stereochemistry is vital for bioactivity is well-established, specific studies comparing the biological activities of different stereoisomers of this compound are not available in the current body of scientific literature. Such research would be necessary to fully understand the stereochemical requirements for its interaction with biological targets and would be a key component of a comprehensive SAR analysis. nih.govnih.gov

Computational Approaches to SAR

Computational methods are powerful tools for investigating SAR, offering insights that can guide the synthesis and testing of new compounds. These in silico techniques can predict how a molecule will interact with a target, estimate its activity, and identify key structural features. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This simulation provides valuable information about the binding mode, affinity, and specific interactions, such as hydrogen bonds and hydrophobic contacts. biotechrep.irmdpi.com

While molecular docking is a standard and powerful tool in drug discovery, there are no specific published studies detailing molecular docking simulations of this compound with identified biological targets. Such a study would first require the identification of a specific protein target for this compound. Once a target is known, docking simulations could reveal key amino acid residues involved in the interaction and provide a structural basis for its mechanism of action, thereby guiding the design of more potent analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgresearchgate.net QSAR models are built by calculating molecular descriptors (properties derived from the molecular structure) and using statistical methods to relate them to observed activity. nih.govmdpi.com

A QSAR study for this compound would require a dataset of structurally related analogues with experimentally measured biological activities. As there is a lack of published data on a series of this compound derivatives and their corresponding activities, the development of a specific QSAR model for this compound has not been reported. If such data were available, a QSAR model could be used to predict the activity of new, unsynthesized analogues, thus prioritizing synthetic efforts. wikipedia.orgsemanticscholar.org

In silico target prediction methods use computational algorithms to identify potential protein targets for a given small molecule based on its chemical structure. nih.gov These approaches often rely on ligand-based methods (comparing the query molecule to databases of compounds with known targets) or structure-based methods (docking the molecule into the binding sites of numerous potential protein targets). nih.govnih.gov

Specific in silico studies aimed at predicting the biological targets of this compound have not been reported in the scientific literature. The application of these predictive tools could provide valuable hypotheses about its mechanism of action, which could then be validated experimentally. Identifying the biological target(s) of this compound is a critical first step toward understanding its therapeutic potential and conducting more detailed SAR studies. nih.gov

Advanced Analytical Techniques for Research Characterization

Integration of Hyphenated Spectroscopic and Chromatographic Methods

The characterization of Nigrosporalactone from complex biological matrices, such as fungal extracts, necessitates the coupling of high-resolution separation techniques with information-rich spectroscopic detectors. nih.gov This approach, known as hyphenation, leverages the strengths of both chromatography for separation and spectroscopy for identification. amazonaws.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in the analysis of this compound. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is used to separate the compound from other metabolites in the extract. The separated analyte then enters a mass spectrometer, which provides critical data on its molecular weight and fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is often employed to determine the precise elemental composition, confirming the molecular formula of the compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled for the complete structural elucidation of novel or known compounds. mdpi.com While traditionally used offline after a compound has been purified, LC-NMR systems allow for the direct structural analysis of compounds as they elute from the HPLC column. nih.gov For this compound, 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HMBC, and HSQC) experiments are essential to establish the precise connectivity of atoms and the stereochemistry of the molecule, leading to its unambiguous identification. researchgate.net

Table 1: Role of Hyphenated Techniques in this compound Characterization This table is interactive. You can sort and filter the data.

Applications in Bioproduction Monitoring and Quantification

Analytical techniques are critical for monitoring the bioproduction of this compound in fermentation cultures. The ability to accurately quantify the target metabolite over time allows researchers to optimize fermentation conditions—such as media composition, temperature, and pH—to maximize yield.

HPLC coupled with a Photodiode Array (PDA) or UV-Vis detector is a robust and widely used method for quantification. mdpi.com A calibration curve is generated using pure standards of this compound at known concentrations. Samples taken from the fermentation broth at various time points are then analyzed, and the concentration of this compound is determined by comparing its peak area to the calibration curve. This provides a clear profile of the production kinetics.

LC-MS is also frequently used for quantification, offering higher sensitivity and selectivity than HPLC-UV, which is particularly useful when the concentration of this compound is low or when co-eluting impurities interfere with UV detection. mdpi.com Techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used to specifically track the mass of this compound, ensuring highly accurate quantification even in complex sample matrices.

Table 2: Illustrative Data for Monitoring this compound Bioproduction via HPLC This table is interactive. You can sort and filter the data.

Development and Validation of Analytical Methods for this compound Research

For research findings to be considered reliable and reproducible, the analytical methods used for quantification and characterization must be properly developed and validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters are established by regulatory bodies and scientific consensus.

The development of a quantitative method, such as for an HPLC-PDA assay for this compound, involves optimizing several parameters, including the choice of column, mobile phase composition (isocratic or gradient), flow rate, and detector wavelength, to achieve a well-resolved peak with good symmetry and sensitivity.

Once developed, the method is subjected to validation, which assesses the following characteristics:

Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or other metabolites.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of a calibration curve.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike/recovery studies, where a known amount of pure this compound is added to a sample matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

Table 3: Typical Validation Parameters for a Quantitative HPLC Method for this compound This table is interactive. You can sort and filter the data.

Future Research Directions and Translational Perspectives

Exploration of Novel Fungal Sources and Cultivation Strategies

The discovery and characterization of new fungal producers of Nigrosporalactone are fundamental to expanding its research potential. To date, the compound has been isolated from various species of the genus Nigrospora, often living as endophytes within plant tissues or in unique environments like marine ecosystems. nih.govresearchgate.netnih.govauctoresonline.orgthieme-connect.commdpi.comscribd.commapress.comscirp.org

Endophytic fungi, which reside within the tissues of living plants without causing disease, represent a vast and largely untapped reservoir of novel bioactive compounds. nih.gov The isolation of this compound from endophytic fungi like Nigrospora sp. YB-141 from the medicinal plant Azadirachta indica (Neem) and Nigrospora sphaerica from Croton bonplandianus underscores the importance of exploring these unique ecological niches. nih.govthieme-connect.commdpi.comresearchgate.netresearchgate.netnih.gov Marine-derived fungi are another promising frontier, as the distinct environmental pressures of marine habitats may drive the evolution of unique metabolic pathways, potentially leading to the discovery of novel this compound-producing strains or new analogs. nih.govresearchgate.netnih.gov

Beyond discovering new sources, optimizing the production of this compound from known fungal strains is critical. This can be achieved through strategic manipulation of cultivation conditions. Modifications to media composition—such as altering carbon and nitrogen sources, salinity, and pH—can significantly impact the yield and quality of secondary metabolites. nih.govcabidigitallibrary.orginformaticsjournals.co.inscirp.org The "One Strain Many Compounds" (OSMAC) approach, which involves systematically altering culture parameters to induce the expression of otherwise silent biosynthetic gene clusters, is a powerful strategy to enhance this compound production and potentially discover new, related compounds from a single fungal strain. nih.govnih.govmdpi.com

Table 1: Known Fungal Sources of this compound

Fungal SpeciesIsolation Source/HostEnvironment
Nigrospora sp. YB-141Azadirachta indica (Neem)Endophytic nih.govmdpi.comresearchgate.netnih.gov
Nigrospora sphaericaCroton bonplandianusEndophytic researchgate.net
Nigrospora sp.GeneralFungal nih.govthieme-connect.comscribd.com
Nigrospora oryzaeVarious (e.g., Rice)Plant Pathogen/Endophyte nih.govmdpi.com

Rational Design and Synthesis of this compound Analogs with Enhanced Bioactivity

While this compound itself shows interesting biological activities, including antifungal properties, the rational design and synthesis of structural analogs offer a pathway to improved potency and specificity. nih.govthieme-connect.com This involves creating new molecules based on the core structure of this compound to enhance its desired effects. nih.govcapes.gov.brnih.govacs.orgnih.govacs.orgscispace.comresearchgate.netmdpi.com

The biosynthesis of polyketides like this compound is governed by large, multi-enzyme complexes known as polyketide synthases (PKSs). srce.hr Advances in genetic engineering allow for the targeted modification of the genes encoding these PKS enzymes. By altering specific domains within the PKS gene cluster, researchers could theoretically control the assembly of the polyketide backbone, leading to the creation of novel analogs with different functional groups or stereochemistry. nih.govsrce.hr

Furthermore, synthetic chemistry provides a powerful complementary approach. nih.govacs.orgscispace.comresearchgate.net By understanding the structure-activity relationships (SAR)—that is, how specific parts of the this compound molecule contribute to its biological effect—chemists can design and synthesize simplified or modified versions. This could lead to analogs with enhanced bioactivity, better stability, or more favorable properties for development as potential therapeutic or agricultural agents.

In-depth Mechanistic Studies of this compound's Biological Actions

A critical area for future research is to unravel the precise molecular mechanisms by which this compound exerts its biological effects. Current knowledge is largely based on initial bioactivity screenings and computational predictions.

In silico docking studies have provided preliminary hypotheses about its mode of action, suggesting that this compound may interact with specific microbial enzymes. researchgate.net For instance, studies have pointed to potential protein targets such as beta-ketoacyl reductase in E. coli and N-myristoyl transferase in Candida albicans, which had a high binding score in computational models. researchgate.netnais.net.cn

Future research must move beyond these predictions to experimental validation. Biochemical assays are needed to confirm whether this compound directly inhibits these predicted target enzymes and to determine the functional consequences of this inhibition. Elucidating the specific cellular pathways disrupted by this compound is essential for understanding its spectrum of activity and for identifying potential applications, whether as an antimicrobial agent or a biopesticide.

Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in Biosynthetic and Mechanism Research

The "omics" revolution provides a powerful toolkit for accelerating research into fungal natural products like this compound. Integrating genomics, proteomics, and metabolomics will offer a holistic understanding of its biosynthesis and mechanism of action. mdpi.comnih.govlifeasible.commonash.edursc.org

Genomics: The starting point is to identify the biosynthetic gene cluster (BGC) responsible for producing this compound. With the genomes of fungi like Nigrospora oryzae now sequenced, genome mining tools such as antiSMASH can be used to locate the specific PKS gene cluster. nih.govapsnet.orgfrontiersin.orgrevista-agroproductividad.org Identifying this BGC is the first step toward understanding its regulation and enabling its genetic manipulation for analog production.

Proteomics: This technology allows for the large-scale study of proteins. By comparing the proteome of a target organism (e.g., a pathogenic fungus) in the presence and absence of this compound, researchers can identify proteins whose expression levels change. This can provide crucial clues about the compound's cellular targets and the pathways it perturbs, thus helping to clarify its mechanism of action.

Metabolomics: This field focuses on the comprehensive analysis of small-molecule metabolites. Metabolomic profiling of the producing fungus under different culture conditions can help optimize the yield of this compound. mdpi.comnih.govlifeasible.comrsc.org When applied to a target organism, metabolomics can reveal how this compound disrupts its metabolic networks, offering a detailed view of its physiological impact. lifeasible.com

Table 2: Application of Omics Technologies in this compound Research

Omics TechnologyApplication in this compound Research
Genomics Identify the complete biosynthetic gene cluster (BGC) for this compound production in Nigrospora species. nih.govapsnet.org
Enable targeted genetic engineering of the BGC to produce novel analogs. nih.gov
Proteomics Identify the protein targets of this compound in pathogenic microbes.
Understand the cellular stress responses induced by the compound.
Metabolomics Optimize fermentation conditions for enhanced this compound yield. lifeasible.comrsc.org
Characterize the metabolic disruptions in target organisms to elucidate the mechanism of action. nih.gov

Sustainable Bioproduction and Biorefinery Concepts for this compound

For this compound to be a viable product, its production must be scalable, cost-effective, and sustainable. This is where the principles of biomanufacturing and the biorefinery concept come into play. cabidigitallibrary.org

The development of a robust bioprocess, likely using submerged fermentation in large-scale bioreactors, is a key step. researchgate.net This process could be designed to utilize low-cost and renewable feedstocks, such as agricultural or industrial waste streams, aligning with the goals of a circular bioeconomy.

A biorefinery approach envisions a "multi-product" factory where the fungal biomass is used to produce not only this compound but also other valuable co-products. The fungal mycelium itself could be processed for proteins, enzymes, or other materials, maximizing the value derived from the feedstock and minimizing waste. cabidigitallibrary.org Genetic and metabolic engineering of the producing fungal strain to overexpress the this compound BGC would be crucial for achieving economically viable titers. Such integrated approaches will be essential to translate the scientific potential of this compound into a sustainable, marketable product.

Q & A

Basic Research Questions

Q. What established methodologies are recommended for isolating Nigrosporalactone from fungal sources?

  • Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques such as column chromatography and HPLC. Purity validation requires NMR and LC-MS analysis to confirm structural integrity. Researchers should document solvent ratios, temperature conditions, and retention times to ensure reproducibility .

Q. How can researchers verify the structural identity of newly isolated this compound?

  • Answer : Use a combination of spectroscopic methods:

  • 1H/13C NMR for carbon backbone and functional group analysis.
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • X-ray crystallography (if crystalline) for absolute configuration. Cross-referencing with published spectral data in databases like SciFinder or Reaxys is critical .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Answer : Common assays include:

  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Antioxidant activity : DPPH radical scavenging assay. Include positive controls (e.g., ascorbic acid) and solvent controls to validate results .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s antifungal efficacy across studies be resolved?

  • Answer : Discrepancies may arise from variations in fungal strains, culture conditions, or compound purity. Researchers should:

  • Replicate experiments using standardized strains (e.g., ATCC isolates).
  • Report detailed experimental parameters (e.g., inoculum size, incubation time).
  • Perform meta-analyses of existing data to identify confounding variables .

Q. What strategies optimize the yield of this compound in fungal fermentation systems?

  • Answer : Yield enhancement involves:

  • Strain optimization : UV/chemical mutagenesis or CRISPR editing to upregulate biosynthetic genes.
  • Culture condition modulation : Adjust pH, temperature, or nutrient stress (e.g., nitrogen limitation).
  • Precursor feeding : Add putative biosynthetic precursors (e.g., acetate, polyketide precursors) to fermentation media. Quantify yields via HPLC and compare with baseline conditions .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

  • Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Validate assumptions of normality and homogeneity of variance with Shapiro-Wilk and Levene’s tests. For multi-experiment comparisons, apply ANOVA with post-hoc Tukey tests. Open-source tools like R or GraphPad Prism are recommended for robust analysis .

Methodological Challenges and Solutions

Q. How should researchers address low solubility of this compound in aqueous assays?

  • Answer : Employ co-solvents (e.g., DMSO ≤0.1%) with solvent controls. For in vivo studies, use nanoformulations (e.g., liposomes) or derivatization to improve bioavailability. Characterize solubility profiles via shake-flask method and HPLC quantification .

Q. What criteria determine the selection of appropriate negative controls in this compound toxicity studies?

  • Answer : Controls must match the solvent/vehicle used (e.g., DMSO, PBS). Include:

  • Vehicle control : Solvent alone at the highest concentration tested.
  • Untreated control : Cells/media without compound.
  • Positive control : A known cytotoxic agent (e.g., doxorubicin). Validate assay sensitivity and specificity .

Data Reproducibility and Reporting

Q. What minimal data should be included in publications to ensure reproducibility of this compound studies?

  • Answer : Essential details:

  • Isolation : Solvent systems, chromatographic conditions (column type, gradient).
  • Characterization : NMR chemical shifts, MS spectra, crystallographic data (if applicable).
  • Bioassays : Cell line/vendor, incubation time, control data.
  • Statistical methods : Software, significance thresholds. Supplementary materials should provide raw data (e.g., NMR FID files) .

Comparative Analysis Table: Key Analytical Techniques for this compound Research

Technique Application Advantages Limitations
HPLC-DAD Purity assessmentHigh sensitivity, UV spectrum matchingLimited structural detail
LC-HRMS Molecular formula confirmationAccurate mass (<5 ppm error)Requires high sample purity
1H/13C NMR Structural elucidationFull structural assignmentSample quantity (>1 mg needed)
X-ray crystallography Absolute configuration determinationDefinitive proof of stereochemistryRequires crystalline material

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.